molecular formula C16H18BF3N2O2 B6263486 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole CAS No. 1402233-45-7

4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole

Cat. No.: B6263486
CAS No.: 1402233-45-7
M. Wt: 338.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole: is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazole ring substituted with a trifluoromethyl group and a tetramethyl-1,3,2-dioxaborolan-2-yl group, making it a valuable intermediate in organic synthesis and a subject of interest for further study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is the reaction of a suitable pyrazole derivative with a trifluoromethylating agent to introduce the trifluoromethyl group. Subsequently, the tetramethyl-1,3,2-dioxaborolan-2-yl group can be introduced through a boronic acid derivative.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-purity reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The pyrazole ring can be oxidized to form pyrazolone derivatives.

  • Reduction: : Reduction reactions can be performed to modify the trifluoromethyl group.

  • Substitution: : The boronic acid derivative can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: : Nucleophiles like amines and alcohols, along with catalysts like palladium on carbon (Pd/C), are often employed.

Major Products Formed

  • Oxidation: : Pyrazolone derivatives.

  • Reduction: : Reduced trifluoromethyl compounds.

  • Substitution: : Various boronic acid derivatives and their corresponding products.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: : It serves as an intermediate in the synthesis of more complex molecules and can be used in cross-coupling reactions.

  • Biology: : The compound can be utilized in the development of biological probes and imaging agents.

  • Industry: : Its unique properties make it valuable in materials science and the development of advanced materials.

Mechanism of Action

The mechanism by which 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound's binding affinity to biological targets, while the boronic acid derivative can participate in covalent bonding with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

  • 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • Bis(pinacolato)diboron

Uniqueness

The uniqueness of 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole lies in its combination of the trifluoromethyl group and the pyrazole ring, which provides distinct chemical and biological properties compared to similar compounds

Properties

CAS No.

1402233-45-7

Molecular Formula

C16H18BF3N2O2

Molecular Weight

338.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.